Tinoridine hydrochloride
Overview
Description
Tinoridine hydrochloride is a non-steroidal anti-inflammatory and analgesic agent. It is known for its antiedematous and analgesic actions, which are attributed to its ability to stabilize biomembranes, particularly lysosomes, that are related to cell or tissue damage . This compound is used primarily for its anti-inflammatory properties and has been investigated for its efficacy in treating pain and inflammation in various clinical settings .
Mechanism of Action
Target of Action
Tinoridine hydrochloride primarily targets lipid oxidation . This process is crucial in the body’s response to inflammation and pain.
Mode of Action
This compound is a non-steroidal anti-inflammatory and analgesic agent . Its anti-inflammatory action is attributed to its biomembrane stabilizing action, particularly on the lysosomes . These organelles are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .
Biochemical Pathways
It is known that it inhibits lipid oxidation , which can lead to a decrease in inflammation and pain.
Pharmacokinetics
A study has developed a method for quantifying this compound in rat plasma, which could be used in future pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action include stabilization of biomembranes, particularly lysosomes, which can reduce cell or tissue damage during inflammation . It also has an antiedematous effect, reducing swelling caused by fluid buildup .
Action Environment
One study has investigated the degradation of this compound under various conditions, which could provide insights into how environmental factors affect its stability .
Biochemical Analysis
Biochemical Properties
Tinoridine hydrochloride interacts with various enzymes and proteins in biochemical reactions. The primary target of this compound is the cyclooxygenase (COX) enzyme . As a COX inhibitor, it plays a crucial role in reducing inflammation and pain .
Cellular Effects
This compound influences various types of cells and cellular processes. Its anti-inflammatory action is attributed to its biomembrane stabilizing action, particularly on the lysosomes . Lysosomes are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes . By stabilizing these lysosomes, this compound can reduce inflammation and pain.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the COX enzyme . By inhibiting the COX enzyme, this compound can reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Temporal Effects in Laboratory Settings
A study has shown that significant degradation products were formed under various stress conditions, but the drug was stable under oxidative conditions .
Metabolic Pathways
Given its role as a COX inhibitor, it is likely involved in the arachidonic acid metabolic pathway, which leads to the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tinoridine hydrochloride involves the reaction of ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: Tinoridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide and Fenton’s reagent.
Reduction: The compound can be reduced using standard reducing agents, although specific conditions for these reactions are less commonly reported.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various degradation products, which can be characterized using high-resolution mass spectrometry (HRMS) .
Scientific Research Applications
Tinoridine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
. Similar compounds in this class include:
Clopidogrel: Another thienopyridine used as an antiplatelet agent.
Prasugrel: A thienopyridine with similar antiplatelet properties.
Ticlopidine: An older thienopyridine with antiplatelet effects.
Compared to these compounds, tinoridine hydrochloride is unique in its primary use as an anti-inflammatory and analgesic agent, rather than as an antiplatelet agent .
Properties
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQHEGFQZGATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-54-5 (Parent) | |
Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinoridine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60947048 | |
Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25913-34-2, 24237-55-6 | |
Record name | Tinoridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinoridine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TINORIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main degradation pathways of Tinoridine hydrochloride under stress conditions?
A1: Research shows that this compound is susceptible to degradation under various stress conditions, particularly hydrolysis (acidic, alkaline, and neutral), thermal stress, and photolytic conditions []. Interestingly, it demonstrates stability against oxidative reagents like hydrogen peroxide, Fenton's reagent at room temperature, and Ferric chloride at 40°C []. A total of six novel degradation products have been identified, with DP 2 and DP 6 specifically formed due to the influence of co-solvents [].
Q2: How is this compound quantified in biological samples for pharmacokinetic studies?
A2: A validated liquid chromatography-mass spectrometry (LC-MS) method has been developed for quantifying this compound in rat plasma []. This method employs a simple protein precipitation step using methanol for sample preparation and achieves separation on a Zorbax extended C18 column with acetonitrile and 0.1% formic acid as the mobile phase []. Detection is carried out using positive ion electrospray ionization mass spectrometry, targeting the [M + H]+ ions for both this compound and the internal standard, ketorolac tromethamine [].
Q3: What is the reported synthetic route for this compound?
A3: this compound can be synthesized from benzylamine through a multistep process involving condensation, cyclization, decarboxylation, another cyclization, and finally, salt formation. This synthetic pathway has been reported to achieve an overall yield of 55.2% [].
Q4: Has this compound demonstrated any membrane-stabilizing effects?
A4: Research suggests that this compound, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exhibits membrane-stabilizing properties. Studies show that it significantly inhibits the hemolysis of rat erythrocytes and spontaneous release of enzymes from rat liver lysosomes []. This stabilizing effect on lysosomes was comparable to that of phenylbutazone but less potent than dexamethasone or prednisolone [].
Q5: What are the implications of the degradation profile of this compound for its storage and quality control?
A5: Understanding the degradation profile of this compound under various conditions is crucial for ensuring its quality and efficacy. The identification of specific degradation products and their formation mechanisms provides a scientific basis for establishing appropriate storage conditions and quality control measures []. This knowledge is essential for preventing degradation during manufacturing, storage, and transportation, ultimately ensuring the delivery of a safe and effective drug product.
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